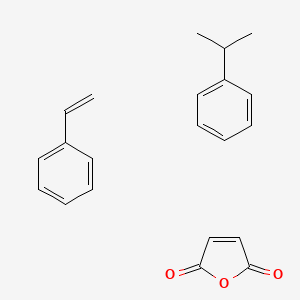
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is a complex polymeric compound It is formed by the telomerization of 2,5-furandione (maleic anhydride) with ethenylbenzene (styrene) and (1-methylethyl)benzene (cumene)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene typically involves the telomerization reaction. This process includes the polymerization of maleic anhydride with styrene and cumene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), at elevated temperatures ranging from 60°C to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous polymerization processes. The reactants are fed into a reactor where they undergo polymerization under controlled temperature and pressure conditions. The resulting polymer is then purified and processed to obtain the desired product .
化学反应分析
Types of Reactions
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives .
科学研究应用
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of adhesives, coatings, and resins.
作用机制
The mechanism of action of 2,5-furandione, telomer with ethenylbenzene and (1-methylethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can form cross-linked networks through radical polymerization, which enhances its mechanical properties. Additionally, its functional groups can interact with biological molecules, making it suitable for biomedical applications .
相似化合物的比较
Similar Compounds
Poly(styrene-co-maleic anhydride): A copolymer of styrene and maleic anhydride.
Poly(styrene-co-acrylic acid): A copolymer of styrene and acrylic acid.
Poly(styrene-co-maleic acid): A copolymer of styrene and maleic acid.
Uniqueness
2,5-Furandione, telomer with ethenylbenzene and (1-methylethyl)benzene is unique due to the presence of cumene in its structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
26762-29-8 |
|---|---|
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
cumene;furan-2,5-dione;styrene |
InChI |
InChI=1S/C9H12.C8H8.C4H2O3/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3/h3-8H,1-2H3;2-7H,1H2;1-2H |
InChI 键 |
QQNZOECCMADQHL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4R)-4,5-Bis(acetyloxy)oxolan-2-YL]methyl benzoate](/img/structure/B12322332.png)
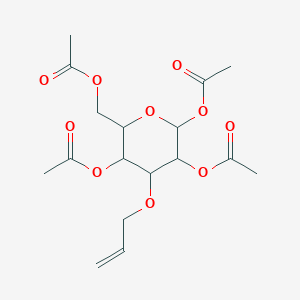
![13-ethyl-17-ethynyl-3-methoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12322339.png)
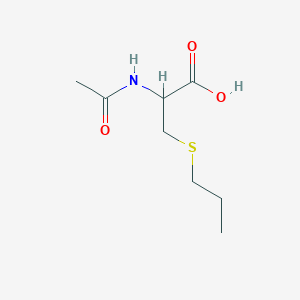
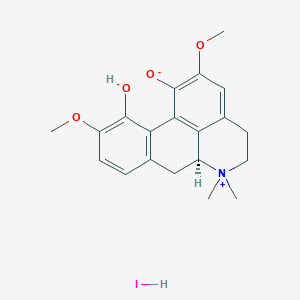
![oxidanium;1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;tetrafluoroborate](/img/structure/B12322370.png)
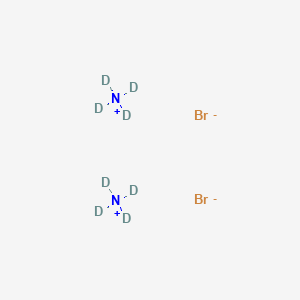

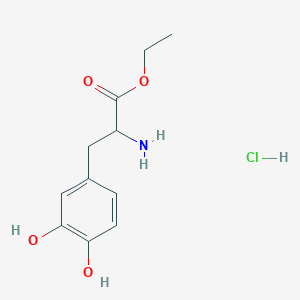
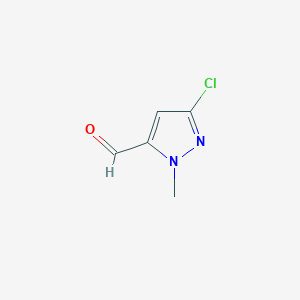

![Calcium;6-[2-carboxy-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12322422.png)
![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12322428.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)
